molecular formula C24H17NO7 B12284493 4-Aminofluorescein Diacetate

4-Aminofluorescein Diacetate

Cat. No.: B12284493
M. Wt: 431.4 g/mol
InChI Key: OJIRUUMPJJZGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminofluorescein Diacetate is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its ability to permeate cell membranes and is often used in various biological and chemical applications due to its fluorescent properties. It is particularly useful in cell viability assays and as a marker in fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofluorescein Diacetate typically involves the acetylation of 4-aminofluorescein. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Aminofluorescein Diacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-aminofluorescein, acetic acid, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-Aminofluorescein Diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminofluorescein Diacetate involves its ability to permeate cell membranes and be hydrolyzed by intracellular esterases. Once inside the cell, the diacetate groups are cleaved, releasing 4-aminofluorescein, which fluoresces under specific wavelengths of light. This fluorescence can be detected and measured, providing valuable information about the cellular environment .

Comparison with Similar Compounds

Uniqueness: 4-Aminofluorescein Diacetate is unique due to its amino group, which allows for additional chemical modifications and reactions. This makes it more versatile in various applications compared to its counterparts .

Properties

IUPAC Name

(6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRUUMPJJZGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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